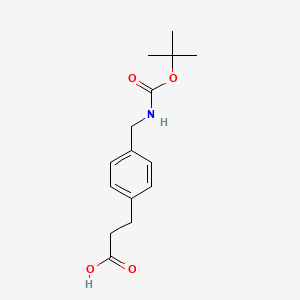

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

説明

特性

IUPAC Name |

3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-11(5-7-12)8-9-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUMJMFHSOBLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624343 | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132691-45-3 | |

| Record name | 4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132691-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic Acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The presented synthetic strategy is designed for robustness and scalability, focusing on a two-step sequence commencing from a commercially available starting material. This document will elaborate on the causality behind experimental choices, ensuring a thorough understanding of the synthetic process for researchers, scientists, and professionals in the field.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is efficiently achieved through a two-step process. This strategy was devised based on the commercial availability of the precursor, 3-(4-cyanophenyl)propanoic acid, which allows for a convergent and high-yielding route.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid.

The initial step involves the selective reduction of the aromatic nitrile group of 3-(4-cyanophenyl)propanoic acid to the corresponding primary benzylic amine. Subsequently, the amine is protected with a tert-butoxycarbonyl (Boc) group to yield the final target molecule. This approach is advantageous due to the chemoselectivity of the chosen reduction method, which preserves the carboxylic acid functionality.

Step 1: Selective Reduction of 3-(4-Cyanophenyl)propanoic Acid

Objective: To selectively reduce the nitrile functionality of 3-(4-cyanophenyl)propanoic acid to a primary amine, yielding 3-(4-(aminomethyl)phenyl)propanoic acid.

Mechanistic Rationale: The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods can achieve this, including catalytic hydrogenation and reduction with metal hydrides. For this specific substrate, catalytic hydrogenation using Raney Nickel is the preferred method. This choice is predicated on its high chemoselectivity; Raney Nickel under the prescribed conditions will readily reduce the nitrile group without affecting the carboxylic acid or the aromatic ring.[1][2] In contrast, a more potent reducing agent like lithium aluminum hydride (LiAlH4) would non-selectively reduce both the nitrile and the carboxylic acid.[3][4][5] The use of potassium borohydride as a hydrogen source in conjunction with Raney Nickel provides a safe and efficient alternative to high-pressure hydrogen gas.[1]

Experimental Protocol: Nitrile Reduction

A detailed, step-by-step methodology for the reduction is provided below.

Sources

mass spectrometry data for 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

An In-depth Technical Guide to the Mass Spectrometry of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate or building block in the synthesis of more complex bioactive molecules. Its structure incorporates a phenylpropanoic acid moiety, a common pharmacophore, and a tert-butoxycarbonyl (Boc)-protected amine, a widely used protecting group in organic synthesis. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the expected mass spectrometry data for this compound, including detailed experimental protocols, fragmentation analysis, and expert insights into the interpretation of the data.

Molecular Structure and Properties

A thorough understanding of the molecule's structure is fundamental to interpreting its mass spectrum.

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.36 g/mol |

| Key Structural Features | - Phenylpropanoic acid backbone- Benzyl amine- Tert-butoxycarbonyl (Boc) protecting group |

The presence of the acidic carboxylic acid group and the basic amine (once deprotected) makes this molecule amenable to analysis by both positive and negative ion mode mass spectrometry. The Boc group is notoriously labile and its fragmentation pattern is a key diagnostic feature in the mass spectrum.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For a molecule of this polarity and molecular weight, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. It offers high sensitivity, selectivity, and the ability to analyze the compound in complex mixtures.[1][2][3]

1.1: Experimental Protocol: Reversed-Phase LC-MS/MS

This protocol outlines a typical reversed-phase LC-MS/MS method suitable for the analysis of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid.

Step 1: Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with a mixture of the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

Step 2: Liquid Chromatography

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode analysis. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column. |

Step 3: Mass Spectrometry

| Parameter | Condition | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar and thermally labile molecules. |

| Polarity | Positive | The presence of the amine group makes the molecule readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Source Temperature | 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 800 L/hr | Nitrogen gas used to assist in the desolvation process. |

| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Scan Type | Full Scan (MS1) and Product Ion Scan (MS2) | To identify the precursor ion and its fragments. |

1.2: Experimental Workflow Diagram

Caption: LC-MS/MS workflow for the analysis of the target compound.

Part 2: Mass Spectral Data and Fragmentation Analysis

The interpretation of the mass spectrum is pivotal for structural elucidation. The following sections detail the expected mass spectral data in both positive and negative ion modes.

2.1: Positive Ion Mode ESI-MS

In positive ion mode, the molecule is expected to readily protonate to form the [M+H]⁺ ion.

Expected Precursor Ion:

| Ion | Calculated m/z |

| [C₁₆H₂₃NO₄+H]⁺ | 294.17 |

Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion is predicted to be dominated by the lability of the Boc protecting group.[4][5] Two major fragmentation pathways are anticipated:

-

Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a neutral loss of 56 Da.[4] This occurs through a McLafferty-like rearrangement.

-

Loss of the Entire Boc Group: Cleavage of the carbamate bond can lead to the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂), a neutral loss of 101 Da.

Predicted Major Fragment Ions (Positive Mode):

| Fragment Ion | Calculated m/z | Description |

| [M+H-56]⁺ | 238.11 | Loss of isobutylene from the Boc group. |

| [M+H-100]⁺ | 194.10 | Loss of the entire Boc group (as CO₂ and isobutylene). |

| [M+H-101]⁺ | 193.09 | Loss of the entire Boc group (as tert-butoxycarbonyl radical). |

| C₈H₉⁺ | 105.07 | Benzyl cation fragment. |

| C₄H₉⁺ | 57.07 | Tert-butyl cation. |

2.2: Fragmentation Pathway Diagram (Positive Ion Mode)

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

2.3: Negative Ion Mode ESI-MS

In negative ion mode, the carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion.

Expected Precursor Ion:

| Ion | Calculated m/z |

| [C₁₆H₂₃NO₄-H]⁻ | 292.15 |

Fragmentation Pattern:

Fragmentation in negative ion mode is often initiated by the loss of small neutral molecules. For this compound, the loss of carbon dioxide (CO₂) from the carboxylate group is a likely primary fragmentation event.

Predicted Major Fragment Ions (Negative Mode):

| Fragment Ion | Calculated m/z | Description |

| [M-H-44]⁻ | 248.16 | Loss of CO₂ from the carboxylate group. |

| [M-H-100]⁻ | 192.08 | Loss of the Boc group. |

Part 3: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical data, a self-validating system should be implemented. This involves several key components:

-

Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled or D₄-labeled version of the analyte) is highly recommended for quantitative studies. This corrects for variations in sample preparation, injection volume, and matrix effects.

-

Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within each analytical batch to monitor the accuracy and precision of the method.

-

Method Blanks: Analyze method blanks to ensure that there is no contamination from the sample preparation process or the analytical system.

-

Matrix Effects Evaluation: Assess the impact of the sample matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a neat solution.

Conclusion

While a publicly available mass spectrum for 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid has not been identified, a comprehensive understanding of its chemical structure and the known fragmentation patterns of its constituent functional groups allows for a robust prediction of its mass spectrometric behavior. The methodologies and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to identify, characterize, and quantify this important molecule. The key diagnostic feature in its mass spectrum will undoubtedly be the characteristic losses associated with the labile Boc protecting group.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

-

Heller, S. R., & Milne, G. W. A. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Paulo, J. A. (2016). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 27(10), 1727–1736. [Link]

-

ResearchGate. (n.d.). LC-MS/MS chromatograms and mass spectra. Retrieved from [Link]

-

Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. Retrieved from [Link]

-

Fustinoni, S., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414(3), 1259–1278. [Link]

-

Han, K. L., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5701. [Link]

-

Springer. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(11), 1648–1657. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl, butyl ester, TFA. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent Technologies. (2018). LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

Sources

role of tert-butoxycarbonyl group in chemical synthesis

An In-Depth Technical Guide to the Role of the tert-Butoxycarbonyl (Boc) Group in Chemical Synthesis

Abstract

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups in modern organic synthesis, particularly for the reversible masking of amines. Its widespread adoption stems from a unique combination of stability to a broad range of reagents and reaction conditions, coupled with its clean and efficient removal under specific, mild acidic conditions. This guide provides an in-depth analysis of the Boc group's fundamental principles, mechanistic underpinnings of its installation and cleavage, and its strategic application in complex synthetic endeavors such as peptide synthesis, natural product total synthesis, and drug development. We will explore field-proven protocols, the rationale behind experimental choices, and the concept of orthogonality, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this indispensable synthetic tool.

The Fundamental Chemistry of the Boc Group: Structure and Function

At its core, the tert-butoxycarbonyl group is a carbamate that temporarily converts a nucleophilic and basic primary or secondary amine into a neutral, sterically hindered amide-like functional group. This transformation is critical in multistep synthesis, preventing the amine from participating in undesired side reactions.

The efficacy of the Boc group is derived directly from its structure:

-

The tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the protected nitrogen, physically blocking its approach to electrophiles. More importantly, upon protonation, it can be cleaved to form a relatively stable tertiary carbocation (t-butyl cation), a key feature that dictates its acid-labile nature.[1]

-

The Carbonyl Group: The adjacent carbonyl group delocalizes the nitrogen's lone pair of electrons, effectively reducing its nucleophilicity and basicity. This electronic effect is what renders the protected amine inert to many reagents.

The Boc group's key advantage is its stability under conditions that cleave other protecting groups. It is robust against most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation, making it an excellent choice for orthogonal protection schemes.[2][3]

Boc Protection of Amines: Methodology and Mechanism

The installation of a Boc group is a reliable and high-yielding transformation, typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][5]

Causality Behind Experimental Choices

The selection of reagents and conditions is dictated by the substrate's properties and the desired reaction kinetics.

-

Reagent: (Boc)₂O is the preferred electrophile due to its high reactivity and the benign nature of its byproducts.

-

Base: A base is often employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the proton generated during the reaction. Common choices include triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[4] For sensitive substrates, the reaction can proceed without an external base, as the tert-butoxide byproduct is itself a base.[6]

-

Solvent: The choice of solvent—such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or aqueous mixtures—depends on the solubility of the amine substrate.[4] Catalyst-free N-tert-butoxycarbonylation in water has also been shown to be effective and environmentally friendly.[2]

Mechanism of Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism:

-

The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[6][7]

-

The intermediate collapses, expelling a tert-butyl carbonate leaving group.[6]

-

This unstable leaving group rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which then deprotonates the newly formed carbamate, driving the reaction to completion.[6]

Caption: Mechanism of amine protection using (Boc)₂O.

Experimental Protocol: General Boc Protection of a Primary Amine

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., THF or DCM, 5-10 mL per mmol of amine).[8]

-

Base Addition: Add a base, such as triethylamine (1.5 equiv). For aqueous conditions, a base like sodium bicarbonate or sodium hydroxide can be used.[4][8]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Boc Deprotection: The Controlled Release

The strategic value of the Boc group lies in its facile removal under acidic conditions that leave many other functional and protecting groups intact.[9]

Causality Behind Experimental Choices

-

Acid: Strong acids are required to protonate the carbamate carbonyl, initiating cleavage. Trifluoroacetic acid (TFA) is the most common choice, often used neat or diluted in DCM.[4][10] Hydrochloric acid (HCl) in solvents like methanol or 1,4-dioxane is also widely used.[4][9] The choice and concentration of acid allow for tuning the deprotection rate.

-

The t-Butyl Cation Problem: The deprotection mechanism generates a highly electrophilic t-butyl cation as a byproduct.[11][12] This cation can alkylate any nucleophilic sites on the substrate molecule, a particularly notorious side reaction with electron-rich aromatic residues like tryptophan and tyrosine, or sulfur-containing residues like methionine.[8]

-

Scavengers: To prevent unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophilic species designed to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[8][9][11] The choice of scavenger is critical for maintaining the integrity of sensitive molecules.

Mechanism of Deprotection

The acid-catalyzed deprotection proceeds via a unimolecular cleavage pathway (E1-type):

-

Protonation: The carbamate carbonyl oxygen is protonated by the strong acid.[1][8] This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.

-

Formation of t-Butyl Cation: The weakened tert-butyl-oxygen bond cleaves, releasing the stable t-butyl cation and forming an unstable carbamic acid intermediate.[1][8]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing gaseous CO₂ and the free amine.[8]

-

Protonation of Amine: In the acidic medium, the liberated amine is protonated to form its corresponding ammonium salt.[8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: General TFA-Mediated Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in dichloromethane (DCM, 5-10 mL per mmol).

-

Scavenger Addition (Critical): If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger such as anisole or triethylsilane (5-10 equiv).

-

Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) dropwise. The amount of TFA depends on the stability of the Boc group and the substrate.

-

Reaction: Stir the mixture at 0 °C to room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or diethyl ether can help remove residual TFA.

-

Isolation: The product is typically obtained as the TFA salt. It can be used directly, or the free amine can be liberated by neutralization with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction.

Orthogonal Synthesis and the Strategic Role of Boc

The true power of protecting groups is realized in orthogonal strategies, where multiple, distinct protecting groups can be removed selectively without affecting the others.[] The Boc group is a cornerstone of such strategies.

-

Boc/Fmoc Orthogonality: This is the foundation of modern Solid-Phase Peptide Synthesis (SPPS). The Boc group (acid-labile) protects the N-terminus of the growing peptide chain, while side chains are protected with groups stable to acid but labile to other conditions. In the alternative and more common Fmoc-SPPS, the N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are often protected with acid-labile groups (compatible with the final TFA cleavage), showcasing the versatility of acid-labile protecting groups in general.

-

Boc/Cbz Orthogonality: The Carboxybenzyl (Cbz or Z) group is stable to the acidic conditions used for Boc removal but is cleaved by catalytic hydrogenation (H₂/Pd-C).[1] This pairing allows for selective deprotection of two different amines within the same molecule.[7]

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Data Summary and Comparative Analysis

Table 1: Boc Protection Methodologies

| Reagent | Base | Solvent(s) | Temperature | Key Insight |

| (Boc)₂O | NaOH, NaHCO₃ | H₂O, THF/H₂O | 0 - 25 °C | Standard, reliable conditions for water-soluble amines.[4] |

| (Boc)₂O | TEA, DIPEA | DCM, THF, ACN | 0 - 25 °C | Most common method for amines soluble in organic solvents. |

| (Boc)₂O | DMAP (cat.) | ACN, DCM | 25 °C | DMAP catalysis is effective for less reactive or hindered amines.[9] |

| (Boc)₂O | None | Water, neat | 25 - 40 °C | Green, catalyst-free conditions are possible and highly efficient.[2] |

Table 2: Boc Deprotection Methodologies

| Reagent | Solvent | Scavenger(s) | Temperature | Key Insight |

| TFA (25-50%) | DCM | Anisole, Thioanisole | 0 - 25 °C | The gold standard for rapid and clean deprotection. Scavengers are essential for sensitive substrates.[4][9] |

| HCl (4M) | 1,4-Dioxane, MeOH | None typically needed | 0 - 25 °C | Common alternative to TFA; product isolated as HCl salt.[9] |

| AlCl₃ | Acetonitrile | Anisole | 0 - 25 °C | Lewis acid condition for selective deprotection in the presence of other acid-sensitive groups.[9][12] |

| TMSI | DCM, Chloroform | None | 0 - 25 °C | A non-protic acid method for extremely acid-sensitive substrates.[4][9] |

Table 3: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stability | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Base, H₂, Nucleophiles | Fmoc, Cbz, Benzyl |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine) | Acid, H₂ | Boc, Cbz, Benzyl |

| Carboxybenzyl | Cbz (Z) | H₂/Pd-C (Hydrogenolysis) | Acid, Base | Boc, Fmoc |

Conclusion

The tert-butoxycarbonyl group represents a pinnacle of strategic design in chemical synthesis. Its predictable reactivity, robust stability, and mild cleavage conditions have established it as an indispensable tool for chemists across all disciplines. By understanding the mechanistic principles behind its application and removal, and by leveraging its orthogonality with other protecting groups, researchers can design and execute complex synthetic routes with a high degree of precision and control. From the automated synthesis of peptides to the intricate assembly of life-saving therapeutics, the Boc group continues to be a central player, enabling the construction of molecules that define the frontiers of science and medicine.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Chankeshwara, S. V., & Chakraborti, A. K. (2006).

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2012, 404235.

-

Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes? Retrieved from [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. quora.com [quora.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. BOC deprotection [ms.bzchemicals.com]

Application Notes: Strategic Incorporation of 4-[(Boc-amino)methyl]benzenepropanoic Acid in Advanced Peptide Synthesis

Introduction: Beyond the Canonical

The landscape of peptide-based therapeutics is increasingly reliant on the integration of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] The introduction of synthetic building blocks can profoundly alter the physicochemical properties of a peptide, enhancing proteolytic resistance, modulating receptor affinity, and improving pharmacokinetic profiles.[3][4] 4-[(Boc-amino)methyl]benzenepropanoic acid is a uniquely structured, achiral building block that serves as a powerful tool for peptide chemists and drug developers.

Its rigid benzenepropanoic acid framework, combined with the strategically placed, Boc-protected amine, allows it to function as a conformational constraint, a stable structural scaffold, or a precisely defined linker.[5] This guide provides an in-depth analysis of the applications of this versatile molecule and detailed, field-proven protocols for its successful incorporation using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Structural Analysis and Physicochemical Properties

The efficacy of 4-[(Boc-amino)methyl]benzenepropanoic acid stems from its distinct structural features:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a cornerstone of classic peptide synthesis, offering robust protection of the primary amine that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[6][7][] This graduated acid lability is the foundation of the Boc/Bzl orthogonal protection strategy.[9]

-

Rigid Aromatic Core: The para-substituted benzene ring imparts significant conformational rigidity. Unlike flexible aliphatic chains, this aromatic spacer forces the peptide backbone into a well-defined spatial orientation, a critical feature for designing peptidomimetics that mimic specific secondary structures like β-turns.[10]

-

Propanoic Acid Moiety: This feature provides the C-terminal carboxylic acid necessary for amide bond formation with the N-terminal amine of the growing peptide chain on the solid support.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | [11] |

| Molecular Weight | 251.27 g/mol | [11] |

| Appearance | White to off-white powder/solid | [11] |

| Melting Point | 160 - 166 °C | [11] |

| CAS Number | 33233-67-9 | [11] |

| Solubility | Soluble in DMF, DCM, NMP | --- |

| Storage | Store at 0 - 8 °C |[11] |

Core Applications in Peptide Design

Induction of Secondary Structure in Peptidomimetics

Peptidomimetics are designed to replicate the biological activity of a parent peptide while offering improved drug-like properties.[1] A primary strategy in their design is to constrain the peptide into its bioactive conformation. The rigid backbone of 4-[(Boc-amino)methyl]benzenepropanoic acid, when inserted into a peptide sequence, disrupts the natural flexibility of the chain and can nucleate the formation of stable secondary structures. This is particularly effective for mimicking β-turns, which are crucial for molecular recognition in many biological processes.

Caption: Conformation modulation by incorporating a rigid building block.

Application as a Rigid Linker

In complex biomolecules like antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), or fluorescently labeled peptides, the linker connecting the peptide to the payload is a critical determinant of efficacy and stability.[12][13] While flexible linkers can be sufficient, rigid linkers are preferred when a precise, defined distance between two moieties is required to avoid undesirable interactions or to optimize binding to a target.[5][14] 4-[(Boc-amino)methyl]benzenepropanoic acid serves as an excellent rigid linker, providing a stable, aromatic spacer of a known length.

Caption: Role as a rigid linker connecting a peptide to a payload.

Experimental Protocols: Boc Solid-Phase Peptide Synthesis

The incorporation of 4-[(Boc-amino)methyl]benzenepropanoic acid is most seamlessly achieved using the Boc/Bzl SPPS strategy, for which it is perfectly suited. The following protocols are designed for manual synthesis but are readily adaptable to automated synthesizers.

General Boc-SPPS Workflow

The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Protocol: Incorporation into a Growing Peptide Chain

This protocol assumes a 0.2 mmol scale synthesis on a Boc-compatible resin (e.g., Merrifield or PAM resin) with a loading of 0.5-1.0 mmol/g.[6]

Materials:

-

Peptide-resin (swollen in Dichloromethane, DCM)

-

4-[(Boc-amino)methyl]benzenepropanoic acid (3 eq., 0.6 mmol, 150.8 mg)

-

HBTU (2.9 eq., 0.58 mmol)

-

HOBt (3 eq., 0.6 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq., 1.2 mmol)

-

Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)

-

Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in DCM

-

Neutralization Solution: 5% DIPEA in DCM

Procedure:

-

N-terminal Deprotection:

-

Treat the N-terminally Boc-protected peptide-resin with 50% TFA/DCM for 2 minutes (pre-wash).

-

Drain and treat with fresh 50% TFA/DCM for 20-25 minutes.[6]

-

Wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove TFA and cleaved t-butyl cations.

-

-

Neutralization:

-

Treat the resin with 5% DIPEA/DCM for 2 minutes, twice.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Activation of the Building Block:

-

In a separate vessel, dissolve 4-[(Boc-amino)methyl]benzenepropanoic acid (150.8 mg), HBTU, and HOBt in a minimal volume of DMF (approx. 2-3 mL).

-

Add DIPEA (1 eq. relative to the acid) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions and ensuring efficient coupling to the resin-bound amine.

-

-

Coupling:

-

Add the activated solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Self-Validation: Perform a Kaiser test to monitor the reaction.[15] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling step.[16][17]

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the deprotection of its own Boc group for the next cycle.

-

Protocol: Kaiser (Ninhydrin) Test for Free Primary Amines

-

Solution A: 16.5 mg KCN diluted in 25 mL water, then 1 mL of this solution diluted with 49 mL of pyridine.

-

Solution B: 1.0 g ninhydrin in 20 mL n-butanol.

-

Solution C: 40 g phenol in 20 mL n-butanol.

-

Withdraw a small sample of resin beads (10-15) and place them in a small glass test tube.

-

Wash the beads with ethanol (2x).

-

Add 2-3 drops of each solution (A, B, and C) to the tube.

-

Heat the tube at 110-120°C for 5 minutes.

-

Interpretation:

-

Intense Blue Solution/Beads: Positive result. Free primary amines are present; coupling is incomplete.

-

Yellow/Colorless Solution & Beads: Negative result. No free primary amines detected; coupling is complete.

-

Protocol: Final Cleavage from Merrifield Resin

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.[6] Trifluoromethanesulfonic acid (TFMSA) is a common alternative that does not require a special apparatus but is still highly corrosive.[20]

Cleavage Cocktail (TFMSA Method):

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

m-Cresol (scavenger)

-

Ratio: TFMSA/TFA/m-cresol (1:8:1 v/v)

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin (e.g., 1 g) in a round-bottom flask with a stir bar.

-

Cool the flask to 0°C in an ice bath.

-

In a separate flask, prepare the cleavage cocktail (e.g., 10 mL for 1 g of resin) and cool it to 0°C.

-

Slowly add the chilled cleavage cocktail to the resin.[20]

-

Stir the mixture at 0°C for 2-3 hours.

-

Causality: The strong acid cleaves the benzyl ester linkage to the Merrifield resin and removes most side-chain protecting groups. Scavengers like m-cresol trap reactive carbocations generated during this process, preventing modification of sensitive residues like Trp or Met.[21]

-

-

Filter the resin through a fritted funnel and wash with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether several times to remove scavengers, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

4-[(Boc-amino)methyl]benzenepropanoic acid is a high-impact building block for the synthesis of advanced peptides and peptidomimetics. Its rigid aromatic structure provides a rational means to enforce conformational constraints and to act as a stable, well-defined linker in complex bioconjugates. The protocols detailed herein, grounded in the principles of Boc-SPPS, provide a reliable framework for the successful incorporation of this versatile molecule, enabling researchers to push the boundaries of peptide design and therapeutic development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65526, 4-(Aminomethyl)Benzoic Acid. Available from: [Link]

-

Haskell-Luevano, C., et al. Rigid Linkers for Bioactive Peptides. National Center for Biotechnology Information. Available from: [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

-

Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. Available from: [Link]

-

Ferreira, I., et al. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. Available from: [Link]

-

AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage. Available from: [Link]

-

Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available from: [Link]

-

AAPPTec. Kaiser Test (Ninhydrin Test). Available from: [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Google Patents.

-

Drug Design Org. Peptidomimetics. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Available from: [Link]

-

Mouchlis, V.D., et al. (2023). PepINVENT: generative peptide design beyond natural amino acids. National Center for Biotechnology Information. Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

LookChem. b-Amino-4-fluoro-benzenepropanoic acid methyl ester Suppliers. Available from: [Link]

-

de la Torre, B.G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available from: [Link]

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. ACS Publications. Available from: [Link]

-

Fjell, C.D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available from: [Link]

-

Polyplus-transfection. Peptide Linkers in Protein Engineering. Available from: [Link]

-

Semantic Scholar. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available from: [Link]

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. academic.oup.com [academic.oup.com]

- 9. peptide.com [peptide.com]

- 10. Peptidomimetics - Drug Design Org [drugdesign.org]

- 11. chemimpex.com [chemimpex.com]

- 12. biosynth.com [biosynth.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. polyplus-sartorius.com [polyplus-sartorius.com]

- 15. peptide.com [peptide.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chempep.com [chempep.com]

- 18. peptide.com [peptide.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. peptide.com [peptide.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Amide Coupling Reactions with 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid in amide coupling reactions. This bifunctional linker is of significant interest in medicinal chemistry and bioconjugation, serving as a critical component in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROTACs, and modified peptides. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for common coupling methodologies, including those mediated by carbodiimides (EDC/NHS) and uronium salts (HATU). By grounding these protocols in mechanistic understanding, providing robust troubleshooting advice, and detailing methods for reaction monitoring and product characterization, this note aims to empower researchers to achieve reliable, reproducible, and high-yield coupling outcomes.

Introduction: The Role of a Versatile Linker

3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a non-commercial, yet structurally significant bifunctional molecule. Its architecture combines a propanoic acid moiety, suitable for amide bond formation, with a Boc-protected aminomethyl group attached to a phenyl ring. This arrangement offers several advantages:

-

Orthogonal Reactivity: The carboxylic acid can be selectively activated and coupled to a primary or secondary amine, while the tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine remains stable. This Boc group can be subsequently removed under acidic conditions to reveal a new reactive handle for further functionalization.

-

Structural Rigidity and Spacing: The phenyl ring provides a defined and rigid scaffold, offering predictable spatial separation between the two functional ends of the linker. This is a critical design element in fields like ADC and PROTAC development, where the distance between the targeting moiety and the payload or E3 ligase binder is paramount for biological activity.

-

Modulated Solubility: The aromatic core and the propanoic acid chain contribute to the molecule's overall physicochemical properties, which can be harnessed to influence the solubility and pharmacokinetic profile of the final conjugate.

This guide will focus on the most critical transformation involving this molecule: the formation of a stable amide bond via its carboxylic acid functionality.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is fundamental to successful experimentation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | N/A |

| Molecular Weight | 279.33 g/mol | N/A |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH, DCM). Limited solubility in water. | General Knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2-8°C. | [1] |

Handling Precautions: While specific hazard data for this exact compound is not widely published, it is prudent to handle it with the care afforded to similar research chemicals. Assume it may cause skin, eye, and respiratory irritation.[2][3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.

The Core Chemistry: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the acid-base reaction that forms a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4] This activation is the cornerstone of all amide coupling reactions.

This guide details two of the most robust and widely adopted activation strategies:

-

Carbodiimide-mediated coupling (EDC/NHS): A versatile and common method, particularly in aqueous-compatible systems.

-

Uronium/Aminium salt-mediated coupling (HATU): Known for high efficiency, fast reaction times, and efficacy with sterically hindered substrates.[5][6]

Protocol 1: EDC/NHS-Mediated Amide Coupling

This two-step, one-pot reaction is a workhorse in bioconjugation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable and prone to hydrolysis. To mitigate this, N-hydroxysuccinimide (NHS) is added to trap the active intermediate, forming a more stable NHS ester.[8] This semi-stable ester then reacts efficiently with a primary amine at a neutral to slightly basic pH to form the desired amide bond.

4.1. Mechanism of EDC/NHS Activation

Caption: EDC/NHS coupling mechanism workflow.

4.2. Materials and Reagents

-

3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid ("the Linker")

-

Amine-containing substrate (e.g., a peptide, protein, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS (for aqueous reactions)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Reaction Buffer (for aqueous reactions): MES buffer is recommended as it lacks competing amines or carboxyls.[7]

-

Tertiary amine base (for non-aqueous reactions): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Quenching solution: e.g., 1 M Tris buffer or hydroxylamine

-

Nitrogen or Argon gas for inert atmosphere

4.3. Detailed Step-by-Step Protocol (Non-Aqueous)

This protocol is optimized for a small-scale (10-50 mg) coupling in an organic solvent.

-

Preparation:

-

Under an inert atmosphere (N₂ or Ar), dissolve the Linker (1.0 eq) in anhydrous DMF (to a concentration of ~0.1 M).

-

Add NHS (1.2 eq) to the solution and stir until fully dissolved.

-

-

Activation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the stirring solution.

-

Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. This forms the NHS ester.

-

Rationale: Performing the initial activation at 0°C minimizes side reactions. The subsequent stirring at room temperature ensures complete formation of the active ester.

-

-

Coupling:

-

In a separate flask, dissolve the amine-containing substrate (1.0-1.1 eq) in a minimal amount of anhydrous DMF.

-

If the amine substrate is a hydrochloride or other salt, add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to liberate the free amine.

-

Add the amine solution dropwise to the activated Linker solution.

-

Let the reaction stir at room temperature for 4-16 hours.[9]

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Linker) is consumed.[10]

-

Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

-

Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted NHS and linker), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.[11]

-

Protocol 2: HATU-Mediated Amide Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a third-generation uronium/aminium salt coupling reagent that offers high efficiency and is particularly effective for difficult couplings, including those involving sterically hindered amines or acids.[12][13][14] The reaction proceeds through a highly reactive OAt-active ester intermediate.[15]

5.1. Mechanism of HATU Activation

Caption: HATU coupling mechanism workflow.

5.2. Detailed Step-by-Step Protocol

-

Preparation:

-

Under an inert atmosphere, dissolve the Linker (1.0 eq) in anhydrous DMF.

-

Add the amine-containing substrate (1.0-1.1 eq).

-

-

Activation and Coupling:

-

Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture. Stir for 5 minutes.

-

Rationale: The base deprotonates the carboxylic acid to form the carboxylate, which is the active nucleophile that attacks HATU.[15]

-

Add HATU (1.1-1.2 eq) in one portion to the stirring solution. A slight exotherm may be observed.

-

Allow the reaction to proceed at room temperature. Reactions with HATU are often rapid, typically completing within 30-120 minutes.[9]

-

-

Monitoring and Work-up:

-

Monitor the reaction by LC-MS. Look for the disappearance of the Linker mass and the appearance of the product mass.[16]

-

The work-up procedure is identical to the one described for the EDC/NHS coupling (Section 4.3, Step 4).

-

-

Purification:

-

Purify the crude material via flash column chromatography or recrystallization.[11]

-

Reaction Monitoring, Characterization, and Data

6.1. Analytical Monitoring

| Technique | Purpose | Observations |

| TLC | Qualitative monitoring of reaction progress. | Disappearance of the starting material spot (Linker) and appearance of a new, typically less polar, product spot. |

| LC-MS | Quantitative monitoring and mass confirmation. | A peak corresponding to the mass of the starting Linker will decrease over time, while a new peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the expected product will appear and grow.[10][16] |

6.2. Product Characterization

| Technique | Purpose | Expected Data for a Successful Coupling |

| ¹H NMR | Structural confirmation of the final product. | Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between δ 7-9 ppm). Characteristic signals for the Boc group (a sharp singlet for the 9 protons around δ 1.4 ppm) should remain intact.[17][18] The aromatic and aliphatic protons of both the Linker and the coupled amine should be present and may show slight shifts. |

| ¹³C NMR | Confirms carbon framework. | Appearance of a new amide carbonyl carbon signal (δ 165-175 ppm). The Boc carbonyl will be present around δ 155 ppm. |

| HRMS | Exact mass determination. | The measured mass should match the calculated exact mass of the product to within 5 ppm, confirming the elemental composition. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive reagents (hydrolyzed EDC/HATU).2. Insufficient base (for amine salts).3. Presence of nucleophilic impurities in solvents.4. Steric hindrance around the amine or acid. | 1. Use fresh, high-purity coupling reagents.2. Add 2-3 equivalents of a non-nucleophilic base like DIPEA.3. Use anhydrous, amine-free grade solvents.4. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction time or temperature (e.g., to 40°C). |

| Multiple Byproducts | 1. Side reaction of NHS ester (e.g., with water).2. Double acylation if the amine substrate has multiple amine groups.3. Racemization at an adjacent chiral center (if applicable). | 1. Ensure strictly anhydrous conditions. Perform the reaction under an inert atmosphere.2. Use an amine substrate with appropriate protecting groups on other nucleophilic sites.3. Use HATU, which is known to suppress epimerization.[6] Keep reaction temperatures low. |

| Difficulty in Purification | 1. Urea byproduct from EDC is co-eluting with the product.2. Product has similar polarity to starting materials. | 1. If using DCC/EDC, the urea byproduct can be removed by filtration if it precipitates (DCC-urea) or by aqueous washes (EDC-urea).2. Optimize the chromatography mobile phase. Consider reverse-phase chromatography if the product is sufficiently polar. |

Conclusion

3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid is a valuable tool for the construction of complex molecular architectures. Successful amide bond formation using this linker is readily achievable through standard coupling chemistries. By understanding the mechanisms of action for reagents like EDC/NHS and HATU, researchers can make informed decisions to optimize reaction conditions. Careful attention to reagent quality, solvent purity, reaction monitoring, and appropriate work-up procedures are paramount for achieving high yields of pure, well-characterized products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile linker in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Uddin, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11499-11506. DOI:10.1039/C5OB02129D. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

-

Jiang, Y.-S., et al. (2022). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. Polymers, 14(9), 1888. ResearchGate. Retrieved from [Link]

-

Powers, K. R., et al. (2016). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Analytical chemistry, 88(17), 8637-8644. Retrieved from [Link]

-

Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

ChemBK. (n.d.). 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid. Retrieved from [Link]

-

Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Gonzalez, M. A., et al. (2009). Synthesis of Boc-protected bicycloproline. Tetrahedron letters, 50(26), 3566-3568. Retrieved from [Link]

-

ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

RSC Publishing. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]

-

FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 7009108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis Using 4-[(Boc-amino)methyl]benzenepropanoic Acid

This guide provides an in-depth technical overview and detailed protocols for the application of 4-[(Boc-amino)methyl]benzenepropanoic acid in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic process.

Introduction: The Strategic Advantage of the PAM Linker in Boc-SPPS

In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry, the choice of linker is paramount to the success of the synthesis. The linker, which tethers the nascent peptide chain to the insoluble resin support, must exhibit stability to the repetitive acid treatments required for Nα-Boc deprotection, yet be susceptible to cleavage under specific, controlled conditions upon completion of the synthesis.

4-[(Boc-amino)methyl]benzenepropanoic acid serves as a precursor to the 4-(aminomethyl)phenylacetamidomethyl (PAM) linker. When coupled to an aminomethyl-functionalized resin, it creates a stable amide bond that anchors the first amino acid. The resulting PAM resin is renowned for its enhanced stability to the trifluoroacetic acid (TFA) solutions used for Boc group removal, a significant improvement over the more acid-labile benzyl ester linkages of traditional Merrifield resins.[1][2] This increased stability minimizes the premature loss of peptide chains from the resin during the synthesis of long or complex peptides, thereby improving overall yield and purity.[1]

The use of a pre-formed handle like 4-[(Boc-amino)methyl]benzenepropanoic acid offers a distinct advantage by allowing for a well-defined and characterizable linkage to the solid support prior to peptide synthesis. This approach avoids potential side reactions and ambiguities that can arise from direct esterification of the first amino acid to a hydroxymethyl-functionalized resin.[1]

Part 1: Preparation of Boc-NH-CH₂-Ph-CH₂CH₂-CO-Aminomethyl Resin

The foundational step in utilizing 4-[(Boc-amino)methyl]benzenepropanoic acid is its covalent attachment to an aminomethylated solid support, typically polystyrene cross-linked with divinylbenzene. This protocol outlines the standard procedure for this crucial coupling reaction.

Core Principle: Amide Bond Formation

The carboxylic acid moiety of 4-[(Boc-amino)methyl]benzenepropanoic acid is activated to facilitate the formation of a stable amide bond with the primary amine groups of the aminomethyl resin. Dicyclohexylcarbodiimide (DCC) is a commonly employed activating agent for this purpose.

Experimental Protocol: Coupling of the Linker to Aminomethyl Resin

| Reagent/Parameter | Quantity/Condition | Rationale |

| Aminomethyl Polystyrene Resin | 1.0 g (substitution level: 0.5-1.0 mmol/g) | The solid support for the synthesis. |

| 4-[(Boc-amino)methyl]benzenepropanoic acid | 2.0 eq. (relative to resin substitution) | Provides a molar excess to drive the reaction to completion. |

| Dicyclohexylcarbodiimide (DCC) | 2.0 eq. (relative to linker) | Activates the carboxylic acid of the linker for coupling. |

| Dichloromethane (DCM) | 10-15 mL/g of resin | A suitable solvent for swelling the resin and dissolving the reactants. |

| N,N-Dimethylformamide (DMF) | As needed for dissolution | Can be used as a co-solvent to ensure complete dissolution of the linker. |

| Reaction Time | 2-4 hours | Sufficient time for the coupling reaction to proceed to completion. |

| Temperature | Room Temperature | Mild conditions that promote efficient coupling without significant side reactions. |

Step-by-Step Procedure:

-

Resin Swelling: Place the aminomethyl polystyrene resin in a reaction vessel and add DCM. Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Linker Dissolution: In a separate flask, dissolve 4-[(Boc-amino)methyl]benzenepropanoic acid in a minimal amount of DCM or a DCM/DMF mixture.

-

Activation and Coupling: Add the dissolved linker to the swollen resin. Subsequently, add a solution of DCC in DCM to the reaction mixture.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Reaction: The completion of the coupling can be monitored using a Kaiser test (ninhydrin test) on a small sample of the resin. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and thus, a successful coupling.

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove any unreacted reagents and the dicyclohexylurea (DCU) byproduct.

-

Drying: Dry the resin under vacuum to a constant weight. The resin is now ready for the attachment of the first Boc-protected amino acid.

Caption: Workflow for coupling the PAM linker to the aminomethyl resin.

Part 2: Solid-Phase Peptide Synthesis (Boc-SPPS) on PAM Resin

With the PAM resin prepared, the iterative process of peptide chain elongation can commence. This involves repeated cycles of Nα-Boc deprotection and coupling of the subsequent Boc-protected amino acid.

The Boc-SPPS Cycle

The synthesis of the peptide proceeds through a series of discrete steps that are repeated for each amino acid to be incorporated. The general process involves deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next activated Boc-amino acid.[2]

Experimental Protocol: A Single Boc-SPPS Cycle

| Step | Reagent/Solvent | Time | Purpose |

| 1. Deprotection | 50% TFA in DCM | 1-2 min (pre-wash) | To remove the Nα-Boc protecting group. |

| 50% TFA in DCM | 20-30 min | ||

| 2. Washing | DCM, Isopropanol (IPA), DCM | 3x each | To remove residual TFA and byproducts. |

| 3. Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | 2 x 2 min | To neutralize the N-terminal ammonium salt to the free amine. |

| 4. Washing | DCM | 3x | To remove excess base. |

| 5. Coupling | Boc-amino acid (3 eq.), Activator (e.g., HBTU, 3 eq.), DIEA (6 eq.) in DMF | 30-60 min | To form the new peptide bond. |

| 6. Washing | DMF, DCM | 3x each | To remove excess reagents and byproducts. |

Causality in Protocol Design:

-

TFA Concentration: A 50% solution of TFA in DCM is sufficiently acidic to cleave the Boc group efficiently without significantly affecting the more stable PAM linker or most benzyl-based side-chain protecting groups.[3]

-

Neutralization: The neutralization step is critical as the subsequent coupling reaction requires a free N-terminal amine. DIEA is a non-nucleophilic base that effectively deprotonates the ammonium salt without causing unwanted side reactions.[2]

-

Coupling Reagents: Modern coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient amide bond formation with minimal racemization, especially when used in conjunction with an additive like HOBt (Hydroxybenzotriazole).

Caption: General workflow for peptide cleavage from PAM resin.

References

- Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butyloxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852.

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Sunresin. (n.d.). PAM Resin. Retrieved from [Link]

Sources

Boc deprotection methods for 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

An Application Guide to the Deprotection of 3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the protection of primary and secondary amines.[1][2] Its widespread use stems from its stability under a variety of reaction conditions, including exposure to nucleophiles and bases, and its facile removal under acidic conditions.[1][3] This application note provides a detailed guide for researchers and drug development professionals on the deprotection of a key synthetic intermediate, 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid. This molecule serves as a valuable building block, incorporating both a protected amine and a carboxylic acid functionality, making it suitable for peptide synthesis and the construction of more complex molecular architectures.

The selection of an appropriate deprotection strategy is critical to the success of a synthetic route. It requires a careful analysis of the substrate's stability, the desired form of the final product (e.g., free amine or salt), and considerations for downstream processing and purification. This guide will explore the most common and effective methods for Boc deprotection of this specific substrate, delving into the mechanistic rationale behind each protocol and providing practical, field-proven insights to ensure high-yield, clean conversions.

Molecular Overview and Strategic Considerations

The substrate, 3-(4-((tert-butoxycarbonylamino)methyl)phenyl)propanoic acid, possesses two key functional groups that dictate the choice of deprotection methodology:

-

N-Boc Protected Benzylamine: The primary site of transformation. The Boc group is acid-labile.

-

Propanoic Acid Moiety: A carboxylic acid that is generally stable but can influence the overall solubility and the final salt form of the product.

The primary challenge is to achieve complete removal of the Boc group without inducing unwanted side reactions. The choice of acid, solvent, and work-up procedure will determine the efficiency of the reaction and the purity of the resulting 3-(4-(aminomethyl)phenyl)propanoic acid.

Methodology 1: Acidic Cleavage with Trifluoroacetic Acid (TFA)

This is the most prevalent and often the most efficient method for Boc deprotection. Trifluoroacetic acid is a strong organic acid that readily cleaves the Boc group at room temperature.[2][4]

Mechanism of TFA-Mediated Deprotection

The reaction proceeds through a well-established mechanism. First, the carbonyl oxygen of the Boc group is protonated by TFA. This activation facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the desired free amine.[3][5] The amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol: TFA in Dichloromethane (DCM)

Materials:

-

3-(4-((Tert-butoxycarbonylamino)methyl)phenyl)propanoic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected starting material (1.0 equiv) in DCM to a concentration of approximately 0.1-0.2 M.

-

To the stirred solution, add TFA (5-10 equiv). A common and effective formulation is a 25% v/v solution of TFA in DCM.[6]

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction should not be run in a sealed vessel to allow for the escape of evolved CO₂ gas.[5]

-

Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (which stains positive with ninhydrin) indicates the formation of the free amine.

-

Work-up (Isolation as Free Amine): a. Once the reaction is complete, remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (2-3 times).[6] b. Dissolve the residue in ethyl acetate or DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and deprotonate the amine. c. Wash the organic layer with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Causality and Field Insights:

-

Why DCM? DCM is an excellent solvent for this reaction as it is relatively non-polar, dissolves the starting material well, and is unreactive towards TFA.

-

Excess TFA: An excess of TFA is used to ensure the reaction goes to completion in a timely manner.

-

Work-up Strategy: The choice of work-up determines the final form of the product. If the subsequent step can tolerate the TFA salt, a simple evaporation of the reaction mixture is sufficient.[6] However, obtaining the neutral free amine requires a basic work-up.[7]

Methodology 2: Hydrochloric Acid (HCl) in Organic Solvents